3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Description
3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Applications
Novel Synthesis Routes and Antiviral Activities : A study detailed a new synthesis pathway for benzamide-based 5-aminopyrazoles, showing significant antiviral activities against the H5N1 influenza virus. This research highlights the potential for designing compounds with specific biochemical activities through innovative synthetic methods (Hebishy et al., 2020).
Nootropic Agents : Research on the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds suggests potential nootropic (cognitive-enhancing) effects, indicating the broad therapeutic applications of compounds with complex structures including benzamide derivatives (Valenta et al., 1994).
Anticancer and Anti-inflammatory Agents : A study on the synthesis and evaluation of pyrazolopyrimidines derivatives demonstrated anticancer and anti-inflammatory properties. Such research underscores the value of structural modification in benzamide derivatives for developing targeted therapies (Rahmouni et al., 2016).
Molecular Imaging and Diagnostic Applications
- PET Imaging Agents : Research into the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showcased its application as a PET imaging agent for neuroinflammation, demonstrating the importance of benzamide derivatives in diagnostic imaging (Wang et al., 2018).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-24-9-11-26(12-10-24)18(17-7-6-8-25(17)2)15-23-22(27)16-13-19(28-3)21(30-5)20(14-16)29-4/h6-8,13-14,18H,9-12,15H2,1-5H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHXGCWHBQVBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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